methyl 3-(phenylamino)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 3-anilinobenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI Key |
UBMOIGCDINOTRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in methyl 3-(phenylamino)benzoate. These methods probe the vibrational modes of the molecule's bonds, with each functional group exhibiting a unique set of absorption or scattering frequencies.
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional moieties. The N-H stretching vibration of the secondary amine typically appears as a sharp band in the region of 3350-3450 cm⁻¹. The carbonyl (C=O) stretching of the ester group is expected to produce a strong, sharp absorption band around 1720-1700 cm⁻¹.
Aromatic C-H stretching vibrations are anticipated to be observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The asymmetric and symmetric stretching vibrations of the C-O-C bond of the ester group will likely produce strong bands in the 1300-1150 cm⁻¹ region. Furthermore, C-N stretching vibrations of the aromatic amine are expected in the 1340-1250 cm⁻¹ range. The presence of the benzene (B151609) rings will be further confirmed by C=C stretching vibrations within the aromatic ring, typically appearing in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations below 900 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350-3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3030-3100 | Weak to Medium |
| Aliphatic C-H Stretch (methyl) | 2960-2850 | Weak to Medium |
| C=O Stretch (ester) | 1720-1700 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-N Stretch (aromatic amine) | 1340-1250 | Medium |
| C-O Stretch (ester) | 1300-1150 | Strong |
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to prominently feature bands corresponding to the aromatic ring vibrations. The symmetric "ring-breathing" mode of the benzene rings should give rise to a strong, sharp band. Aromatic C=C stretching vibrations are also typically strong in the Raman spectrum, appearing in the 1600-1580 cm⁻¹ region. The C=O stretch of the ester group, while strong in the IR, is generally weaker in the Raman spectrum. The symmetric stretching of the C-N-C linkage may also be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise connectivity and chemical environment of each proton and carbon atom can be determined.
The ¹H NMR spectrum of this compound would provide detailed information about the different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on both the benzoate (B1203000) and phenyl rings, the amine proton, and the methyl protons of the ester group.
The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the upfield region of 3.8-3.9 ppm. The amine proton (N-H) would likely be observed as a broad singlet, with its chemical shift being concentration and solvent dependent, generally appearing between 5.0 and 8.0 ppm.
The aromatic protons will exhibit more complex patterns. The protons on the phenyl ring attached to the nitrogen will likely appear in the range of 6.8-7.4 ppm. The protons on the methyl benzoate ring will be deshielded to varying degrees by the electron-withdrawing ester group and the electron-donating amino group. The proton at the C2 position (ortho to the ester group) is expected to be the most deshielded proton on this ring.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | 3.8-3.9 | Singlet | 3H |
| N-H | 5.0-8.0 | Broad Singlet | 1H |
| Phenyl Ring Protons | 6.8-7.4 | Multiplet | 5H |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the methyl carbon of the ester, and the aromatic carbons of both rings.
The carbonyl carbon (C=O) of the ester group is the most deshielded, with a predicted chemical shift in the range of 166-168 ppm. The methyl carbon (-OCH₃) of the ester will appear at the most upfield region, typically around 52-53 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The carbon atom attached to the nitrogen (C3 on the benzoate ring and C1' on the phenyl ring) will have their chemical shifts influenced by the nitrogen atom. The carbon attached to the ester group (C1 on the benzoate ring) will also be significantly deshielded.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 52-53 |
| Aromatic C-H | 115-130 |
| Aromatic C-N (Benzoate) | 140-150 |
| Aromatic C-N (Phenyl) | 140-145 |
| Aromatic C-COOCH₃ | 130-135 |
Mass Spectrometry for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₄H₁₃NO₂), this technique is crucial for confirming its molecular weight and providing insights into its structural integrity through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which serve as a definitive method for determining a compound's elemental composition. For this compound, the theoretical exact mass of the neutral molecule is 227.0946 g/mol . In positive-ion mode HRMS, the compound is typically observed as the protonated molecule, [M+H]⁺.
The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The precise mass measurement of the molecular ion of this compound would confirm its chemical formula as C₁₄H₁₃NO₂.
Furthermore, HRMS analysis provides information on the fragmentation of the molecule. By analyzing the exact masses of the fragment ions, their elemental compositions can also be determined, which aids in elucidating the compound's structure. Common fragmentation pathways for this molecule would involve the cleavage of the ester and amine functionalities.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Theoretical Exact Mass (m/z) | Inferred Formula |
| [M+H]⁺ | 228.1025 | C₁₄H₁₄NO₂⁺ |
| [M-OCH₃]⁺ | 196.0762 | C₁₃H₁₀NO⁺ |
| [M-COOCH₃]⁺ | 168.0813 | C₁₂H₁₀N⁺ |
| [C₆H₅NH]⁺ | 92.0500 | C₆H₆N⁺ |
| [C₆H₅]⁺ | 77.0391 | C₆H₅⁺ |
Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to methods like electron ionization. In CI-MS, a reagent gas (such as methane or ammonia) is ionized, and these primary ions then react with the analyte molecules to form analyte ions, typically through proton transfer.
When analyzing this compound with CI-MS, the resulting spectrum is expected to be dominated by the protonated molecular ion, [M+H]⁺, at an m/z of 228. This makes CI-MS an excellent technique for unequivocally determining the molecular weight of the compound without the complication of extensive fragmentation. The low degree of fragmentation confirms the integrity of the parent molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is ideal for analyzing this compound within a complex mixture, such as reaction monitoring or purity assessment.
In a typical LC-MS analysis, the compound would first be separated from other components on a chromatographic column (e.g., a reverse-phase C18 column). The retention time of the compound is a characteristic property under specific chromatographic conditions (mobile phase composition, flow rate, and column type). After elution from the column, the analyte enters the mass spectrometer, where its molecular weight is confirmed. LC coupled with tandem mass spectrometry (LC-MS/MS) can provide further structural information by inducing and analyzing the fragmentation of the parent ion selected at its specific retention time nih.govresearchgate.net.
X-ray Crystallography for Solid-State Molecular Architecture
To perform Single-Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule.
This analysis would reveal the precise spatial coordinates of each atom in the molecule, confirming its connectivity and stereochemistry. Key structural parameters that would be determined include:
The planarity of the two aromatic rings.
The dihedral angle between the planes of the phenylamino (B1219803) and benzoate rings, which is influenced by steric hindrance and electronic effects.
The bond lengths and angles of the ester (-COOCH₃) and secondary amine (-NH-) functional groups.
These data provide an unambiguous confirmation of the compound's molecular structure in the solid state.
Table 2: Key Molecular Geometry Parameters Obtainable from SC-XRD
| Parameter | Description |
| C-N-C Bond Angle | The angle formed by the amine bridge between the two aromatic rings. |
| C-O-C Bond Angle | The bond angle within the methyl ester group. |
| Dihedral Angle (Ring 1 vs. Ring 2) | The twist angle between the planes of the two phenyl rings. |
| N-H Bond Length | The length of the amine hydrogen bond. |
| C=O Bond Length | The length of the carbonyl double bond in the ester group. |
| Crystal System & Space Group | The fundamental symmetry properties of the crystal lattice. |
The crystal packing, or the arrangement of molecules within the crystal lattice, is governed by non-covalent intermolecular forces. Analysis of the crystal structure obtained from SC-XRD allows for a detailed examination of these interactions, which are crucial for understanding the physical properties of the solid.
Hydrogen Bonding: The secondary amine group (-NH-) in this compound acts as a hydrogen bond donor. The carbonyl oxygen of the ester group (C=O) is a strong hydrogen bond acceptor. It is highly probable that the crystal structure would feature intermolecular hydrogen bonds of the N-H···O=C type, linking adjacent molecules into chains or more complex networks.
Conformational Analysis in the Crystalline State
The precise solid-state conformation of this compound, as determined by single-crystal X-ray diffraction, is not extensively documented in publicly available literature. However, valuable insights into its likely molecular geometry can be inferred from computational studies and crystallographic data of structurally related compounds, such as phenyl benzoate and substituted phenylaminobenzoic acids.
Theoretical conformational analyses of molecules containing the phenyl benzoate moiety indicate considerable flexibility, particularly concerning the torsion angles between the aromatic rings and the central ester group scispace.comnih.gov. For the parent phenyl benzoate, calculations have shown that the molecule is non-planar. The conformation is primarily defined by the dihedral angles around the C(phenyl)-O and C(carbonyl)-C(phenyl) bonds scispace.com.
Studies on similar structures, like 3-methyl-2-(phenylamino)benzoic acids, reveal that the dihedral angle between the two aromatic rings is a key conformational parameter uky.edursc.org. In these molecules, a twisted conformation is consistently observed, largely due to steric hindrance between substituents on the adjacent rings uky.edu. For this compound, a similar non-planar arrangement is expected, where the phenyl ring of the aniline (B41778) moiety and the benzoate ring are twisted relative to each other. This twist is governed by the balance between the stabilizing effects of π-conjugation, which would favor planarity, and the destabilizing effects of steric repulsion between the rings.
The key torsion angles that would define the conformation of this compound are:
The angle between the plane of the benzoate ring and the plane of the ester group.
The dihedral angle across the C-N bond, relating the two aromatic rings.
Based on analogous compounds, it is predicted that the molecule adopts a conformation where the two aromatic systems are significantly out of plane with one another.
Table 1: Predicted Torsional Angles in this compound based on Analogous Compounds
| Parameter | Description | Expected Characteristic |
|---|---|---|
| Dihedral Angle (Phenyl - N - C - Phenyl) | Rotation around the C-N bond connecting the two rings. | Non-zero, indicating a twisted, non-planar conformation. |
| Dihedral Angle (O - C=O - C - C) | Rotation around the bond connecting the carbonyl group to the benzoate ring. | Near planar to maximize conjugation, but may be slightly twisted. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is characterized by transitions occurring within the aromatic rings and the carbonyl group, which are influenced by the nitrogen atom's lone pair. The primary electronic transitions observed in such molecules are of the π → π* and n → π* type.
The core structure contains two main chromophores: the phenylamino group and the benzoate ester group. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the amino group (-NH-) and the ester group (-COOCH₃) as substituents modifies the absorption profile significantly compared to unsubstituted benzene.
π → π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The phenylamino and benzoate moieties both contribute to these transitions. The lone pair of electrons on the nitrogen atom of the amino group can delocalize into the benzene ring, acting as a strong auxochrome. This delocalization increases the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap and shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to benzene or methyl benzoate alone. For comparison, methyl benzoate exhibits a primary absorption band around 227 nm nih.gov. The addition of the phenylamino group is expected to shift this peak to a significantly longer wavelength.
n → π Transitions:* These are typically lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygen or the nitrogen atom) to an antibonding π* orbital. The n → π* transition associated with the carbonyl group in the ester function is expected to appear as a weak band at a longer wavelength than the main π → π* bands.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Associated Functional Group(s) | Expected Intensity | Predicted Wavelength Region |
|---|---|---|---|
| π → π | Aromatic Rings (Benzene, Aniline), Carbonyl Group | High (Strong) | ~250-400 nm |
| n → π | Carbonyl Oxygen, Amino Nitrogen | Low (Weak) | Longer wavelength than primary π → π* band |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its neutral, ground electronic state, this compound is a diamagnetic molecule. All its electrons are spin-paired in molecular orbitals. Consequently, the compound is EPR-silent and does not produce a signal in a standard EPR experiment.
For this compound to become EPR-active, it must be converted into a paramagnetic species, such as a radical cation or a radical anion. This can be achieved through chemical or electrochemical oxidation or reduction.
Oxidation: Removal of one electron from the molecule, likely from the electron-rich phenylamino moiety, would generate a radical cation. This species, having one unpaired electron, would be EPR-active. The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule through hyperfine coupling with magnetic nuclei (e.g., ¹H and ¹⁴N).
Reduction: Addition of one electron to the molecule, likely into the π* system of the benzoate ring, would form a radical anion. This paramagnetic species would also be detectable by EPR spectroscopy.
While EPR studies have been conducted on radical cations of related compounds like substituted benzoquinols rsc.org, no specific EPR spectroscopic data for the radical ions of this compound are available in the surveyed literature. Such a study would require the in-situ generation of the radical ion under conditions that are stable enough for spectroscopic analysis nih.gov.
Theoretical and Computational Investigations
Natural Bond Orbital (NBO) Analysis:
NBO analysis provides insight into intramolecular and intermolecular bonding and charge transfer. No studies containing NBO analysis for methyl 3-(phenylamino)benzoate were identified.
While computational studies exist for related compounds such as phenyl benzoate (B1203000) and various aminobenzoic acid derivatives, these findings cannot be extrapolated to this compound with the scientific accuracy required for this article. Each molecule possesses a unique electronic structure that necessitates a dedicated computational study.
Without access to peer-reviewed research that has specifically performed these computational analyses on this compound, it is not possible to generate the requested article with its detailed research findings and data tables. Further experimental or computational research would be required to produce the necessary data.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of molecular compounds. Computational methods such as Hirshfeld surface analysis and lattice energy calculations provide valuable insights into these non-covalent interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized to create a d_norm surface, where red spots indicate contacts shorter than the van der Waals radii, white areas represent contacts around the van der Waals separation, and blue regions show contacts longer than the van der Waals radii. mdpi.com
Interactive Data Table: Hypothetical Intermolecular Contact Contributions for this compound
| Intermolecular Contact | Percentage Contribution |
| H···H | 40-50% |
| C···H/H···C | 25-35% |
| O···H/H···O | 10-20% |
| N···H/H···N | 5-10% |
| C···C | 3-7% |
| Other | <5% |
Note: This table is illustrative and based on typical values for similar organic molecules. The actual values for this compound would require experimental crystallographic data.
The analysis of these interactions is vital for understanding the stability of the crystal structure and for crystal engineering, where the goal is to design materials with specific properties. jmaterenvironsci.com
Lattice energy is a measure of the strength of the forces between the ions or molecules in a crystal. It is a key factor in determining the physical properties of a solid, such as its melting point, hardness, and solubility. Theoretical calculations of lattice energy can complement experimental data and provide a deeper understanding of the cohesive forces within a crystal.
For molecular crystals, the lattice energy is the sum of all the intermolecular interaction energies. These calculations are typically performed using computational chemistry methods, such as those based on density functional theory (DFT) or high-level ab initio methods. The calculations take into account the electrostatic interactions, dispersion forces, and hydrogen bonding that hold the crystal together. While specific lattice energy calculations for this compound are not available in the searched literature, such studies on related benzoate derivatives have been performed to understand their polymorphic forms and relative stabilities.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For the synthesis of this compound, computational studies could investigate the reaction pathways of its formation, for example, through the esterification of 3-(phenylamino)benzoic acid with methanol (B129727) or other synthetic routes.
Density Functional Theory (DFT) is a common method used to study reaction mechanisms. For instance, a computational study on the aminolysis of methyl benzoate, a related reaction, utilized DFT to examine possible concerted and stepwise mechanisms, determining transition state structures and activation energies. researchgate.net Such studies can also explore the role of catalysts in the reaction, revealing how they can lower the activation energy and facilitate the reaction.
A theoretical investigation into the synthesis of this compound would likely involve:
Geometry Optimization: Calculating the most stable three-dimensional structures of reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products.
Calculation of Activation Energies: Determining the energy barrier for the reaction, which is related to the reaction rate.
These computational insights can help in optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve the yield and selectivity of the synthesis.
Theoretical Insights into Non-Linear Optical Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics, including optical switching and data storage. researchgate.netnih.gov Organic molecules with extended π-conjugated systems and donor-acceptor functionalities can exhibit significant NLO properties. This compound possesses a phenylamino (B1219803) group (donor) and a benzoate group (acceptor) connected through a benzene (B151609) ring, which could give rise to NLO activity.
Theoretical calculations, particularly using DFT and time-dependent DFT (TD-DFT), are instrumental in predicting and understanding the NLO properties of molecules. nih.govjmcs.org.mx Key parameters that are calculated include:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First-order Hyperpolarizability (β): A measure of the second-order NLO response of a molecule. Materials with high β values are sought after for applications like second-harmonic generation.
Second-order Hyperpolarizability (γ): Related to the third-order NLO response.
These properties are often calculated using quantum chemical software. The choice of the DFT functional (e.g., B3LYP, CAM-B3LYP, M06) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results. researchgate.netnih.gov
The relationship between molecular structure and NLO properties is a key area of investigation. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important indicator; a smaller HOMO-LUMO gap is often associated with a larger hyperpolarizability. mdpi.com Computational studies allow for the systematic modification of molecular structures to enhance their NLO properties, providing a rational design strategy for new materials. nih.govmdpi.com
Interactive Data Table: Key Parameters in Theoretical NLO Studies
| Parameter | Symbol | Description | Typical Computational Method |
| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. | DFT |
| Polarizability | α | The ability of the electron cloud to be distorted by an electric field. | DFT |
| First Hyperpolarizability | β | The second-order response to an applied electric field. | TD-DFT |
| HOMO-LUMO Gap | E_gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT |
Chemical Reactivity and Organic Transformations
Oxidation Reactions of the Compound
The phenylamino (B1219803) moiety in methyl 3-(phenylamino)benzoate is susceptible to oxidation. Drawing parallels with diphenylamine, a structural analog, oxidation can lead to several products depending on the reagent and conditions. Strong oxidizing agents like potassium permanganate can cause coupling reactions, leading to the formation of species like tetraphenylhydrazine sciencemadness.org. In the presence of acids and oxidizing agents such as ferric sulfate, diphenylamine is known to form colored quinone-imine type structures, specifically the diphenylbenzidine violet cation radical ekb.eg. This reactivity is utilized in analytical tests where diphenylamine serves as a redox indicator wikipedia.org.
Furthermore, enzymatic oxidation, for instance with laccase, has been shown to convert diphenylamine into quinone-like products nih.gov. Oxidative polymerization is also a possibility. Studies on N-phenylanthranilic acid, an analog where the methyl ester is replaced by a carboxylic acid, show that oxidative polymerization using ammonium (B1175870) persulfate leads to polymer chains formed by C-C coupling at the ortho and para positions of the phenyl rings relative to the nitrogen atom scirp.orgresearchgate.netscirp.org. This suggests that under similar conditions, this compound could undergo polymerization or form dimeric and oligomeric structures.
| Oxidant | Model Compound | Potential Product Type |
| Potassium Permanganate | Diphenylamine | Tetraphenylhydrazine (coupled product) |
| Ferric Sulfate / H+ | Diphenylamine | Diphenylbenzidine violet (quinone-imine) |
| Laccase (enzyme) | Diphenylamine | Quinone-like products |
| Ammonium Persulfate | N-Phenylanthranilic acid | Polymeric structures (C-C coupled) |
Reduction Reactions of the Compound
The reduction of this compound can target either the ester group or the aromatic rings. The secondary amine is generally stable under typical reduction conditions.
The methyl ester group can be reduced to a primary alcohol, yielding (3-(phenylamino)phenyl)methanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride or lithium borohydride harvard.edu. Alternatively, catalytic hydrosilylation represents a milder method for ester reduction chemrxiv.org.
Reduction of the aromatic rings (catalytic hydrogenation) requires more forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium. This would lead to the saturation of one or both aromatic rings, producing methyl 3-(cyclohexylamino)cyclohexanecarboxylate or related structures. The diphenylamine structure itself can be hydrogenated. For example, derivatives like 4-nitrodiphenylamine are catalytically hydrogenated to 4-aminodiphenylamine, demonstrating the stability of the diphenylamine core under conditions that reduce other functional groups google.comgoogle.com. Chemoselective hydrogenation is also possible; using a poisoned catalyst such as palladium on carbon with diphenylsulfide can allow for the reduction of other unsaturated functionalities in a molecule without affecting the aromatic rings or benzyl-type groups organic-chemistry.org.
| Functional Group | Reagent/Condition | Product |
| Methyl Ester | LiAlH₄ or LiBH₄ | Primary Alcohol |
| Aromatic Rings | H₂, High Pressure, Rh/C | Saturated Rings |
| Other reducible groups | H₂, Pd/C, Diphenylsulfide | Selective reduction leaving ester/amine intact |
Electrophilic Aromatic Substitution Reactions
The outcome of electrophilic aromatic substitution on this compound is determined by the combined directing effects of the phenylamino group and the methoxycarbonyl group.
Phenylamino (-NHPh) group : This is a powerful activating group and an ortho, para-director due to the ability of the nitrogen lone pair to donate electron density to the ring via resonance savemyexams.com.
Methoxycarbonyl (-COOCH₃) group : This is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects libretexts.orgmasterorganicchemistry.com.
Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6, which are activated by the amine. Position 5 is deactivated by the ester and meta to the amine, making it the least likely site for substitution. Substitution can also occur on the second phenyl ring (the one attached to the nitrogen), which would be directed to its ortho and para positions.
| Position on Benzoate (B1203000) Ring | Influence of -NHPh (at C3) | Influence of -COOCH₃ (at C1) | Predicted Reactivity |
| 2 | ortho (Activating) | ortho (Deactivating) | Highly Favored |
| 4 | ortho (Activating) | para (Deactivating) | Highly Favored |
| 5 | meta (Less Activating) | meta (Directing) | Less Favored |
| 6 | para (Activating) | meta (Deactivating) | Favored |
Derivatization Strategies for Functional Groups
The secondary amine of the phenylamino group is a key site for derivatization. It can readily undergo acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). This reaction is analogous to the acylation of diphenylamine.
Another important derivatization is the reaction with isocyanates to form N,N'-disubstituted urea derivatives. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate group (-N=C=O) doxuchem.com. This reaction is typically fast and high-yielding.
| Reagent Type | Example Reagent | Product Functional Group |
| Acyl Halide | Acetyl chloride | N-Aryl, N-phenyl acetamide |
| Acid Anhydride | Acetic anhydride | N-Aryl, N-phenyl acetamide |
| Isocyanate | Phenyl isocyanate | N,N',N-trisubstituted urea |
The methyl ester group is susceptible to transformations common to esters, most notably hydrolysis.
Acid-Catalyzed Hydrolysis : Heating the ester with water in the presence of a strong acid catalyst (like H₂SO₄ or HCl) will hydrolyze it to the corresponding carboxylic acid, 3-(phenylamino)benzoic acid, and methanol (B129727). This reaction is reversible.
Base-Promoted Hydrolysis (Saponification) : Treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, results in an irreversible reaction that yields the carboxylate salt (e.g., sodium 3-(phenylamino)benzoate) and methanol. Subsequent acidification of the salt will produce the free carboxylic acid. This method typically goes to completion.
Another potential transformation is aminolysis, where the ester reacts with an amine, typically at high temperatures, to replace the methoxy group (-OCH₃) with an amino group (-NRR'), forming an amide chemistrysteps.com.
Advanced Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
This compound serves as a suitable precursor for the synthesis of carbazole (B46965) derivatives, which are important polycyclic systems in materials science and medicinal chemistry. The formation of the carbazole core from a diarylamine substrate involves an intramolecular C-C bond formation via oxidative coupling. Transition metal catalysis, particularly with palladium, is a highly effective method for achieving this transformation. chemmethod.comnih.gov
The reaction proceeds via an intramolecular dehydrogenative C-H arylation. In this process, a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), facilitates the cyclization between one of the ortho C-H bonds of the phenyl ring and the benzoate ring. An oxidant is typically required to regenerate the active Pd(II) catalyst.
A closely related transformation has been reported for the synthesis of the natural product Mukonine, which involves the palladium-catalyzed oxidative cyclization of methyl 3-methoxy-4-(phenylamino)benzoate. chemmethod.com Applying this precedent to this compound, the expected product would be methyl 9H-carbazole-2-carboxylate. The reaction involves heating the diarylamine with a stoichiometric or catalytic amount of a palladium salt in a high-boiling solvent.
| Parameter | Condition | Reference/Analogue |
|---|---|---|
| Substrate | This compound | Target Molecule |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | chemmethod.com |
| Solvent | 1,4-Dioxane (B91453) | chemmethod.com |
| Temperature | 100 °C | chemmethod.com |
| Atmosphere | Argon | chemmethod.com |
| Reaction Time | 16 hours | chemmethod.com |
| Expected Product | Methyl 9H-carbazole-2-carboxylate | - |
The Claisen rearrangement is a powerful mdpi.commdpi.com-sigmatropic rearrangement for C-C bond formation that is characteristic of allyl aryl ethers and allyl vinyl ethers. The parent molecule, this compound, does not possess the necessary allyl ether functionality to undergo this transformation. However, a suitably modified derivative could be designed to utilize this reaction.
For a hypothetical application, one could envision the synthesis of a derivative such as methyl 3-((4-allyloxyphenyl)amino)benzoate . In this molecule, an allyl ether is present on the aniline-derived ring. Upon heating, this substrate would be expected to undergo an aromatic Claisen rearrangement.
The reaction would proceed through a concerted, pericyclic transition state. The allyl group would migrate from the oxygen atom to the ortho position of the ring (C3' or C5'), forming a new C-C bond. This initially produces a non-aromatic dienone intermediate. A subsequent tautomerization (enolization) step would restore aromaticity, yielding the final product, methyl 3-((3-allyl-4-hydroxyphenyl)amino)benzoate . This transformation effectively installs an allyl group onto the aromatic ring, providing a handle for further synthetic manipulations. The reaction is typically performed thermally, often at temperatures ranging from 180-250 °C, although catalysts can sometimes lower this requirement.
Applications As a Synthetic Intermediate and Building Block in Organic Chemistry
Synthesis of Diverse Complex Organic Scaffolds
The unique structural features of methyl 3-(phenylamino)benzoate make it an ideal precursor for the synthesis of various complex organic scaffolds, particularly those containing the carbazole (B46965) framework. The diarylamine moiety is pre-disposed to cyclization reactions to form the fused tricyclic system of carbazoles, which are important structural motifs in many natural products and biologically active compounds.
One notable application is in the synthesis of oxygenated carbazole alkaloids. For instance, a derivative of this compound, methyl 3-(benzyloxy)-4-(phenylamino)benzoate, is utilized as a key intermediate in the total synthesis of Clausine E. The synthesis proceeds through a palladium-acetate-catalyzed cyclodehydrogenation reaction, which forms the carbazole core. researchgate.net This approach highlights the utility of the this compound backbone in constructing intricate natural product analogs.
The general strategy for carbazole synthesis often involves the formation of a biphenyl (B1667301) linkage followed by a ring-closing reaction to form the pyrrole (B145914) ring of the carbazole system. While classical methods like the Borsche–Drechsel cyclization, Bucherer synthesis, and Graebe–Ullmann reaction are known, modern cross-coupling methodologies have expanded the synthetic chemist's toolbox. researchgate.net The Cadogan cyclization, which involves the reductive cyclization of 2-nitrobiphenyls, is a common method for carbazole synthesis. researchgate.net In this context, derivatives of this compound can be envisioned as precursors to the necessary nitrobiphenyl intermediates.
Furthermore, the development of transition metal-catalyzed C-H functionalization has provided new avenues for the synthesis of functionalized carbazoles. chim.it These methods allow for the direct introduction of various substituents onto the carbazole skeleton, starting from simpler precursors. The core structure of this compound can be a valuable starting point for creating a diverse library of carbazole derivatives for various applications.
The synthesis of benzo[b]carbazoles, another class of complex organic scaffolds with significant biological activities, can also be approached using building blocks derived from or related to this compound. nih.gov These syntheses often involve multi-step sequences, including condensation and cyclization reactions, to build the extended aromatic system.
Table 1: Examples of Complex Organic Scaffolds Synthesized from this compound Derivatives
| Scaffold | Synthetic Method | Precursor Derivative | Ref. |
| Clausine E (Carbazole Alkaloid) | Palladium-catalyzed cyclodehydrogenation | Methyl 3-(benzyloxy)-4-(phenylamino)benzoate | researchgate.net |
| Substituted Carbazoles | Cadogan Cyclization (potential) | Nitrobiphenyl derivatives of this compound | researchgate.net |
| Functionalized Carbazoles | C-H Functionalization (potential) | This compound | chim.it |
| Benzo[b]carbazoles | Multi-step synthesis (potential) | Related diarylamine building blocks | nih.gov |
Role in the Synthesis of Heterocyclic Compounds
This compound serves as a key building block in the synthesis of various heterocyclic compounds, most notably phenothiazines. Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocycles that are of significant interest due to their wide range of biological activities and applications in materials science.
The synthesis of asymmetrically substituted 3,7-di(N'-arylamino)phenothiazines, which are analogues of the well-known dye Methylene Blue, can be approached using 3-N'-arylaminophenothiazines as precursors. nih.gov While the direct use of this compound in these reactions can be limited by steric hindrance and the electronic effects of the ester group, it is considered a potential starting material for the synthesis of monosubstituted phenothiazine (B1677639) derivatives. nih.gov The development of synthetic routes to these asymmetrical phenothiazine derivatives is an important area of research for creating new dyes and functional materials.
The general synthesis of phenothiazines can be achieved through various methods, including the reaction of diphenylamines with sulfur. A three-component reaction of cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts under metal-free conditions has also been developed for the selective synthesis of phenothiazines and bis-phenothiazines. nih.gov The diarylamine structure of this compound makes it a suitable candidate for such cyclization reactions to form the phenothiazine core.
Beyond phenothiazines, the versatile structure of this compound allows for its potential use in the synthesis of other heterocyclic systems. The amino and ester functionalities can be modified to introduce different reactive handles, enabling the construction of a variety of five- and six-membered heterocycles. For example, the amino group can be acylated and then cyclized to form various nitrogen-containing heterocycles.
Table 2: Heterocyclic Compounds Synthesized Using this compound and its Derivatives
| Heterocyclic Compound | Synthetic Approach | Role of this compound | Ref. |
| 3-N'-Arylaminophenothiazines | Reaction with arylamines | Potential precursor for monosubstituted derivatives | nih.gov |
| Asymmetrical 3,7-di(N'-arylamino)phenothiazines | Further reaction of 3-N'-arylaminophenothiazines | Indirect precursor | nih.gov |
| Substituted Phenothiazines | General cyclization methods | Diphenylamine core for cyclization | researchgate.netnih.gov |
Precursor in Medicinal Chemistry Development
The structural motif of this compound is found within a variety of medicinally relevant compounds, and it serves as a valuable precursor in the development of new therapeutic agents. The diarylamine core is a privileged scaffold in drug discovery, and the presence of the methyl ester allows for further chemical modifications to optimize the pharmacological properties of the final compounds.
A significant application of this scaffold is in the development of histone deacetylase (HDAC) inhibitors. Specifically, phenothiazine-based benzhydroxamic acids have been identified as potent and selective HDAC6 inhibitors. nih.gov The synthesis of these inhibitors often involves the N-alkylation of a phenothiazine core with a methyl benzoate (B1203000) derivative, such as methyl 4-(bromomethyl)benzoate, followed by conversion of the ester to a hydroxamic acid. nih.gov While not a direct use of this compound itself, this demonstrates the importance of the N-arylaminobenzoate substructure in the design of these bioactive molecules.
The development of new pharmaceuticals often relies on the synthesis of libraries of related compounds to explore structure-activity relationships. The versatility of this compound as a building block makes it an attractive starting material for the creation of such libraries. For example, modern cross-coupling reactions like the Buchwald-Hartwig amination and the Ullmann condensation provide efficient methods for the synthesis of diarylamines, including derivatives of this compound. wikipedia.orgwikipedia.org These reactions allow for the facile introduction of a wide range of substituents on both the phenyl and aniline (B41778) rings, leading to a diverse set of molecules for biological screening.
Table 3: Medicinal Chemistry Applications of the this compound Scaffold
| Therapeutic Area/Target | Compound Class | Role of the Scaffold | Ref. |
| Cancer (HDAC6 inhibition) | Phenothiazine-based benzhydroxamic acids | Core structural component of the N-arylaminobenzoate moiety | nih.gov |
| General Drug Discovery | Various bioactive molecules | Versatile building block for library synthesis via cross-coupling reactions | wikipedia.orgwikipedia.org |
| General Drug Discovery | Lead optimization | The methyl group can influence pharmacodynamic and pharmacokinetic properties (Magic Methyl Effect) | mdpi.comresearchgate.netmdpi.com |
Application in Agrochemical Synthesis
While the parent compound, methyl benzoate, has been investigated as an environmentally safe insecticide with multiple modes of action, including as a contact toxicant, fumigant, and repellent, there is limited direct information in the provided search results on the specific application of this compound in agrochemical synthesis. mdpi.comresearchgate.net The research on botanical pesticides has highlighted the potential of simple benzoic acid esters in integrated pest management. mdpi.com However, the introduction of the phenylamino (B1219803) group at the 3-position significantly alters the chemical properties of the molecule, and its potential as an agrochemical has not been extensively reported in the available literature.
Further research would be necessary to determine if the structural modifications present in this compound could confer any desirable agrochemical properties, such as enhanced pesticidal activity, selectivity, or different modes of action compared to methyl benzoate.
Contribution to Materials Science for Opto-Electronic Applications
The diarylamine structural motif, which is central to this compound, is a key component in the design of organic materials for opto-electronic applications, particularly for organic light-emitting diodes (OLEDs). Diarylamine derivatives are well-known for their excellent hole-transporting properties and are frequently incorporated into the emissive and charge-transporting layers of OLED devices.
The development of new materials for OLEDs often focuses on creating molecules with tunable electronic properties, high thermal stability, and good film-forming characteristics. The structure of this compound provides a versatile platform for the synthesis of such materials. The diarylamine core can be functionalized with various substituents to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the color and efficiency of the emitted light.
For instance, diarylamino-substituted stilbene (B7821643) derivatives have been synthesized and used as blue fluorescent dopants in OLEDs. bwise.kr The synthesis of these materials often involves cross-coupling reactions, such as the Buchwald-Hartwig amination, to create the diarylamine linkages. bwise.kr this compound can serve as a readily available starting material for the introduction of the diarylamine moiety into more complex molecular architectures.
Table 4: Potential Applications of this compound Derivatives in Materials Science
| Application | Material Type | Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting materials | As a precursor to diarylamine-based polymers or small molecules. |
| Organic Light-Emitting Diodes (OLEDs) | Emissive materials (dopants) | As a building block for fluorescent or phosphorescent emitters. |
| Organic Photovoltaics (OPVs) | Donor materials | As a component in the synthesis of conjugated polymers or small molecule donors. |
| Organic Field-Effect Transistors (OFETs) | Organic semiconductors | As a precursor for the synthesis of charge-transporting materials. |
Q & A
Q. What are the common synthetic routes for methyl 3-(phenylamino)benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves esterification of 3-(phenylamino)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Optimization includes temperature control (60–80°C), stoichiometric ratios (excess methanol for equilibrium shift), and purification via column chromatography or recrystallization. For structurally similar esters (e.g., methyl 3-[2-oxo-2-(phenylamino)ethoxy]benzoate), reaction intermediates may require protecting groups for the phenylamino moiety to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., phenylamino vs. ester groups). Aromatic protons in the benzoate ring typically resonate at δ 7.0–8.5 ppm, while the methyl ester appears as a singlet near δ 3.8 ppm.
- FT-IR : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹ for phenylamino).
- HPLC-MS : Validates purity and molecular ion peaks.
- Conflict Resolution : Cross-reference with standardized databases (e.g., NIST Chemistry WebBook ) and repeat analyses under controlled conditions (e.g., solvent, concentration).
Advanced Research Questions
Q. How does the substitution pattern on the benzoate ring (e.g., electron-withdrawing/donating groups) influence the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Physicochemical Impact : Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase ester hydrolysis resistance but reduce solubility in polar solvents. For example, methyl 3-(trifluoromethoxy)benzoate (CAS 148438-00-0) exhibits higher thermal stability (boiling point >300°C) due to the -CF₃ group .
- Reactivity : Substituents alter nucleophilic/electrophilic sites. Computational modeling (e.g., DFT) predicts charge distribution and reaction pathways. Experimental validation via kinetic studies (e.g., hydrolysis rates under varying pH) is recommended.
Q. What are the potential applications of this compound in materials science, particularly in liquid crystal or polymer formulations?
- Methodological Answer : Structurally analogous esters (e.g., bent-core liquid crystals with benzoate backbones) exhibit mesogenic properties due to rigid aromatic cores and flexible side chains. For example, azo-functionalized benzoate derivatives form smectic phases suitable for optoelectronic devices . Researchers should assess thermal stability (DSC/TGA) and phase behavior (polarized microscopy) to evaluate suitability for material applications.
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds.
- Structural Confirmation : Ensure derivatives are fully characterized (e.g., NMR, HRMS) to rule out impurities.
- Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. aqueous) and concentration gradients. For example, discrepancies in IC₅₀ values may arise from assay sensitivity limits .
Data Analysis and Experimental Design
Q. What strategies are recommended for analyzing stability and degradation products of this compound under varying environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/alkaline). Monitor degradation via HPLC-MS.
- Kinetic Modeling : Use Arrhenius plots to predict shelf life. For example, methyl esters hydrolyze faster in alkaline conditions (pH >9), generating 3-(phenylamino)benzoic acid .
- Reference Standards : Compare degradation peaks with authentic samples (e.g., 3-(phenylamino)benzoic acid synthesized independently).
Q. How can researchers design experiments to probe the role of the phenylamino group in this compound’s interactions with biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenylamino groups (e.g., -NH₂ → -NO₂ or -OCH₃) and test binding affinity via SPR or fluorescence polarization.
- Computational Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., kinases). Validate with mutagenesis studies on key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
